

# BPR1K871: A Comparative Analysis of a Novel Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical validation data for **BPR1K871**, a novel quinazoline-based multi-kinase inhibitor, with alternative cancer therapeutics. The information is compiled from peer-reviewed research, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

### **Performance Comparison**

**BPR1K871** has been evaluated for its inhibitory activity against key kinases and its anti-proliferative effects in various cancer cell lines. The following tables summarize the quantitative data from these validation studies, comparing **BPR1K871** to other established kinase inhibitors.

Table 1: Kinase Inhibition Profile



| Compound   | FLT3 IC50 (nM) | AURKA IC50 (nM) | AURKB IC₅₀ (nM) |
|------------|----------------|-----------------|-----------------|
| BPR1K871   | 19             | 22              | 13              |
| VX680      | -              | -               | -               |
| Barasertib | -              | -               | -               |
| Linifanib  | -              | -               | -               |
| Sorafenib  | -              | -               | -               |
| PKC412     | -              | -               | -               |

Note: Specific IC<sub>50</sub> values for the comparator drugs were not detailed in the initial source material but they were used as standard inhibitors in the study.[1]

Table 2: Anti-Proliferative Activity (EC50) in Cancer Cell Lines



| Cell Line | Cancer Type                     | FLT3 Status  | BPR1K871<br>(nM)    | Comparator<br>Compound(s)                 |
|-----------|---------------------------------|--------------|---------------------|-------------------------------------------|
| MOLM-13   | Acute Myeloid<br>Leukemia (AML) | ITD positive | ~5                  | Better than standard inhibitors tested[1] |
| MV4-11    | Acute Myeloid<br>Leukemia (AML) | ITD positive | ~5                  | Better than standard inhibitors tested[1] |
| RS4-11    | -                               | Expressing   | Low nanomolar       | Better than standard inhibitors tested[1] |
| U937      | Leukemia                        | Negative     | Micromolar<br>range | -                                         |
| K562      | Leukemia                        | Negative     | Micromolar<br>range | -                                         |
| COLO205   | Colorectal                      | -            | < 100               | -                                         |
| Mia-PaCa2 | Pancreatic                      | -            | < 100               | -                                         |

# Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

**BPR1K871** functions as a multi-kinase inhibitor, with potent activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells that are dependent on these pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BPR1K871: A Comparative Analysis of a Novel Multi-Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579909#bpr1k871-validation-studies-in-peer-reviewed-journals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com